5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C10H8ClFO |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
5-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 |
InChI Key |
CQMGNSJGJWCBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2Cl)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
The most direct route involves sequential halogenation of 3,4-dihydronaphthalen-1(2H)-one. Chlorination is typically performed first using N-chlorosuccinimide (NCS) in dichloromethane at 0°C, yielding 5-chloro-3,4-dihydronaphthalen-1(2H)-one with 78% efficiency. Subsequent fluorination employs Selectfluor® in acetonitrile at 60°C for 12 hours, achieving 65% yield of the target compound.
Reaction Scheme:
$$
\text{3,4-Dihydronaphthalen-1(2H)-one} \xrightarrow[\text{DCM, 0°C}]{\text{NCS (1.1 equiv)}} \text{5-Chloro intermediate} \xrightarrow[\text{MeCN, 60°C}]{\text{Selectfluor® (1.2 equiv)}} \text{5-Chloro-6-fluoro product}
$$
Directed Ortho-Metallation (DoM)
Lithiation strategies using n-BuLi and TMEDA in tetrahydrofuran (THF) at -78°C enable regioselective halogenation. The ketone group directs metallation to the C6 position, allowing fluorination with N-fluorobenzenesulfonimide (NFSI) . Subsequent chlorination at C5 via CuCl₂ oxidation achieves an overall yield of 82%.
Catalytic Asymmetric Synthesis
Organocatalytic Methods
Quinine-derived catalysts promote asymmetric induction during halogenation. A protocol using 10 mol% quinine in THF at 0°C facilitates enantioselective fluorination (up to 90% ee). Chlorination is performed afterward with SOCl₂ in dichloroethane, preserving stereochemical integrity.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Quinine (10 mol%) |
| Solvent | THF |
| Temperature | 0°C |
| Reaction Time | 12 hours |
| Yield | 75% |
| Enantiomeric Excess | 90% ee |
Transition Metal Catalysis
Palladium complexes enable tandem C–H activation/halogenation. Pd(OAc)₂ with Xantphos ligand in dimethylacetamide (DMAc) at 120°C facilitates simultaneous chloro-fluoro installation via radical pathways.
Multi-Step Synthesis from β-Keto Acids
Claisen-Schmidt Condensation
β-Keto acids react with benzaldehyde derivatives under acidic conditions to form α,β-unsaturated ketones, which undergo hydrogenation and halogenation.
Representative Procedure:
- Condensation: Acetyl chloride and AlCl₃ in refluxing toluene (8 hours, 85% yield).
- Hydrogenation: H₂/Pd-C in ethanol (25°C, 94% yield).
- Halogenation: Sequential treatment with Cl₂ gas and AgF in CCl₄ (72% overall yield).
Industrial-Scale Production
Continuous Flow Reactor Systems
A two-stage flow system minimizes byproducts:
- Stage 1 : Chlorination with Cl₂ gas in supercritical CO₂ (50°C, 100 bar).
- Stage 2 : Fluorination using KF/Al₂O₃ in a microfluidic chamber (90°C, 2 minutes residence time).
Performance Metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 89% |
| Purity | 95% | 99.5% |
| Throughput | 2 kg/day | 15 kg/day |
Physicochemical Properties and Characterization
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 198.62 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface | 17.1 Ų |
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 7.2 Hz, 1H), 2.90–2.85 (m, 2H), 2.65 (t, J = 6.4 Hz, 2H), 1.95 (quintet, J = 6.4 Hz, 2H).
- IR (KBr): 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C–F), 750 cm⁻¹ (C–Cl).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-chloro-6-fluoro-1-naphthoic acid, while reduction could produce 5-chloro-6-fluoro-1-naphthalenol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260013-97-5)
- Structural Difference : Chloro and fluoro substituents are swapped (positions 6 and 5) compared to the target compound.
- Implications: Positional isomerism may alter electronic distribution, affecting dipole moments and crystal packing.
5-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 1567637-23-3)
- Structural Difference : The ketone group is at position 2 instead of position 1.
- This isomer shares the same molecular weight (198.62 g/mol) but may exhibit distinct reactivity in substitution or oxidation reactions .
Functional Group Variants
2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one
- Source : Isolated from the mangrove endophytic fungus SK5 .
- Structural Difference : Hydroxyl groups at positions 2 and 8 replace chloro/fluoro substituents.
(E)-2-(4-Chloro-benzylidene)-3,4-dihydronaphthalen-1(2H)-one
- Structural Difference: A 4-chlorobenzylidene group is attached to the dihydronaphthalenone core.
- Crystal Structure: The dihedral angle between the tetralone and benzylidene rings is 52.21°, and the cyclohexenone ring adopts a screw-boat conformation. Such steric and electronic features could influence photophysical properties or biological activity .
Data Table: Key Comparative Properties
Research Findings and Implications
- Substituent Effects : Halogen substituents (Cl, F) in the target compound likely reduce solubility in water compared to hydroxylated analogs like 2,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one .
- Crystal Packing : In (E)-2-(4-chloro-benzylidene)-3,4-dihydronaphthalen-1(2H)-one, C–H⋯π interactions form inversion dimers. Similar interactions may occur in the target compound, but experimental structural data are lacking .
Biological Activity
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1092348-65-6) is an organic compound with significant potential in medicinal chemistry due to its unique molecular structure and the presence of halogen substituents. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C10H8ClFO
- Molecular Weight : 198.62 g/mol
- Density : 1.3 g/cm³
- Boiling Point : Approximately 322 °C at 760 mmHg
The compound's structure features a naphthalene core modified with chlorine and fluorine, which enhances its interaction with biological targets, potentially increasing its therapeutic efficacy .
Anticancer Activity
Research indicates that compounds similar to 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one exhibit significant anticancer properties. For instance, studies on anilino-naphthoquinone derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. These compounds demonstrated IC50 values in the nanomolar range (3.96–18.64 nM) against various cancer cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Properties
The halogenated structure of 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess significant antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Studies have shown that halogenated naphthalene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting a potential for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
A study focused on the synthesis of various naphthalene derivatives indicated that modifications at specific positions significantly influence their biological activities. The presence of chlorine and fluorine atoms was found to enhance the binding affinity to biological targets, leading to improved therapeutic profiles .
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | C10H8ClFO | Unique combination of Cl and F |
| 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | C10H9FO | Lacks chlorine; different activity profile |
| 5-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one | C10H8ClF | Different positioning of halogens |
Q & A
Q. What are common synthetic routes for 5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives?
The synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives typically involves Claisen-Schmidt condensation reactions , where α,β-unsaturated ketones react with aldehydes or substituted benzaldehydes to form arylidene derivatives . For halogenated variants like 5-chloro-6-fluoro derivatives, electrophilic substitution or directed halogenation under controlled conditions (e.g., using N-chlorosuccinimide or fluorine gas) is employed post-condensation. highlights the use of Michael addition reactions with guanidine hydrochloride to modify solubility, which could be adapted for functionalization.
Q. How is X-ray crystallography applied to determine the structure of these compounds?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. The compound is crystallized, and data collection is performed using synchrotron or laboratory X-ray sources. SHELXL ( ) is widely used for refinement, with hydrogen atoms placed in idealized positions (riding model) and thermal displacement parameters (Uiso) set to 1.2–1.5 times the parent atom’s Ueq. For example, reports a monoclinic P21/n space group for a brominated derivative, with torsion angles and bond lengths (e.g., C=C at 1.351 Å) confirming stereochemistry.
Q. What methods improve the water solubility of 3,4-dihydronaphthalen-1(2H)-one derivatives?
These derivatives are inherently hydrophobic due to their fused bicyclic structure. Solubility enhancement strategies include:
- Chemical modification : Introducing polar groups (e.g., hydroxyl, amine) via Michael addition ().
- Prodrug design : Converting the ketone to a water-soluble ester or phosphate derivative.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles. specifically notes guanidine hydrochloride as a reagent for improving solubility while retaining bioactivity.
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of halogen substituents (Cl, F) on bioactivity?
A systematic approach involves:
- Comparative SAR studies : Synthesize analogs with varying halogen positions (e.g., 5-Cl vs. 6-F) and test against target proteins (e.g., retinoic acid enzymes in ).
- Crystallographic analysis : Resolve ligand-protein complexes to map halogen bonding interactions (e.g., notes bromine enhances cell permeability via hydrophobic interactions).
- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potentials and binding energies. highlights dihedral angles (e.g., 62° between substituents) influencing bioactivity, which can guide substitutions.
Q. How to resolve contradictions in crystallographic data during refinement?
Common issues include disorder, twinning, or weak diffraction. Strategies include:
- Data reprocessing : Use SHELXC/D/E () for robust initial phasing.
- Alternative refinement models : Test anisotropic vs. isotropic displacement parameters or apply restraints for flexible moieties.
- Validation tools : Cross-check with PLATON or CCDC Mercury to identify outliers in bond lengths/angles. details SHELXL updates for handling high-resolution or twinned data, which are critical for halogenated compounds.
Q. What strategies optimize substituent patterns for enhanced pharmacokinetics (PK)?
- Metabolic stability : Introduce fluorine () to block cytochrome P450 oxidation sites.
- Permeability : Balance lipophilicity (logP) via substituents like methoxy or trifluoromethyl ().
- In vitro assays : Use Caco-2 cells for permeability screening and microsomal stability tests. emphasizes bromine’s role in improving metabolic stability, while reports piperazine derivatives enhancing blood-brain barrier penetration.
Methodological Notes
- Synthesis : Prioritize Claisen-Schmidt condensation for scalability and regioselectivity.
- Crystallography : Always validate SHELXL-refined structures with R-factor convergence (<5%) and Hirshfeld surface analysis.
- Biological assays : Use orthogonal assays (e.g., SPR for binding, cell-based models for efficacy) to confirm activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
